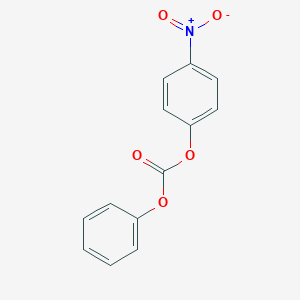

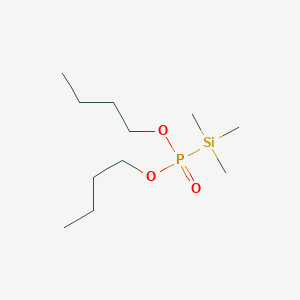

![molecular formula BH4Li B094910 四[2H4]氢硼酸锂(1-) CAS No. 15246-28-3](/img/structure/B94910.png)

四[2H4]氢硼酸锂(1-)

描述

Lithium tetrahydroborate, also known as lithium borohydride, is a compound of lithium and borohydride and is known for its role as a reductant in organic synthesis. It is a versatile agent that can be used in various chemical transformations.

Synthesis Analysis

The synthesis of lithium tetrahydroborate derivatives can be achieved through different methods. For instance, lithium amidotrihydroborate (LAB) is synthesized by deprotonating the commercial reagent borane-ammonia complex with n-BuLi in tetrahydrofuran at 0 °C, which is a highly nucleophilic reducing agent capable of transforming tertiary amides into primary alcohols .

Molecular Structure Analysis

The molecular structure of lithium tetrahydroborate complexes can vary depending on the conditions under which they are formed. For example, when grown from ether solution at low temperatures, lithium tetrahydroborate forms a polymeric ribbon structure with a μ4 coordinated hydrogen atom, which is efficiently shielded by the crystal packing . Additionally, the first structurally characterized alkali metal tetrahydroborate complex, a dimeric form with doubly and triply bridging hydrogen atoms, has been reported .

Chemical Reactions Analysis

Lithium tetrahydroborate is known for its reactivity in chemical transformations. As mentioned earlier, LAB, a derivative of lithium tetrahydroborate, is effective in reducing tertiary amides to primary alcohols . This showcases the compound's potential as a powerful reducing agent in organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium tetrahydroborate derivatives are influenced by their molecular structure and bonding. For instance, the crystal structure of lithium tetrahydroborate grown from ether solution reveals a polymeric ribbon structure that impacts its physical properties . Furthermore, the study of the lithium tetrahydroborate–tetramethylethylenediamine adduct reveals a centrosymmetric dimer containing doubly and triply bridging hydrogen atoms, which provides insights into the bonding and stability of such compounds .

科学研究应用

储能装置中的结构和传输特性

含有锂的 NASICON 结构材料,包括四[2H4]氢硼酸锂(1-),已成为电化学储能装置中固态锂离子导体的有希望的候选材料。这些材料的传输特性直接受其结构和组成影响。Rossbach 等人 (2018) 的研究提供了锂-NASICON 材料的全面概述,强调了组成、结构和电导率之间的相关性。他们的研究确定了关键特征,例如菱面体结构和特定的阳离子尺寸,这些特征对于在这些材料中实现高电导率至关重要,这为在储能应用中进一步探索提供了潜在途径 (Rossbach, Tietz, & Grieshammer, 2018).

锂的提取和可持续性

锂是一种现代能源生产和存储装置中的关键元素,由于需求不断增长,其提取和加工变得至关重要。Choubey 等人 (2016) 对从各种来源(包括矿产资源和废旧锂离子电池)中提取、分离和回收锂的方法进行了广泛的综述。这项综合研究提供了对锂开采的技术和化学观点的见解,强调了需要可持续和高效的加工技术来满足对这一关键元素不断增长的需求 (Choubey et al., 2016).

锂硫电池

锂硫 (Li-S) 电池的开发代表了电池技术的一项重大进步,具有实现高能量密度的潜力。Wild 等人 (2015) 的研究对锂硫电池进行了机理综述,解决了该领域面临的挑战和机遇。该综述确定了需要更好地理解操作的底层机制,并开发高级模型来为材料研究提供信息并提高锂硫电池的性能 (Wild et al., 2015).

安全和危害

未来方向

Lithium [2H4]tetrahydroborate(1-) has gained popularity in scientific research in recent years. It is an important energy material with a range of significant properties. As a potential hydrogen storage material, it is the lightest of the tetrahydroborates with volumetric and gravimetric hydrogen densities of 121 kg H/m^3 and 18.5 mass%, respectively . The development of the next generation of batteries will play a vital role in future use of electrical energy .

属性

IUPAC Name |

lithium;tetradeuterioboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKMSDRCXNLYOO-XWFVQAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[BH4-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-]([2H])([2H])[2H].[Li+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934505 | |

| Record name | Lithium (~2~H_4_)tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

25.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

lithium [2H4]tetrahydroborate(1-) | |

CAS RN |

15246-28-3 | |

| Record name | Borate(1-), tetrahydro-d4-, lithium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15246-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium (2H4)tetrahydroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015246283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium (~2~H_4_)tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium [2H4]tetrahydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

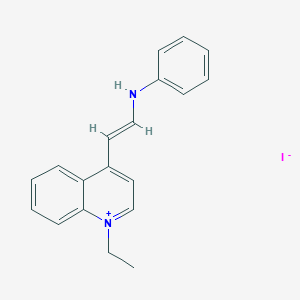

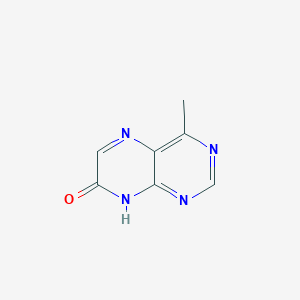

![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)